molecular formula C5H5N5 B1665523 Adenine CAS No. 73-24-5

Adenine

Cat. No.: B1665523
CAS No.: 73-24-5
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Adenine (C₅H₅N₅) is a purine-derived nucleobase integral to DNA and RNA, where it pairs with thymine (DNA) or uracil (RNA) via hydrogen bonding . Structurally, this compound features a two-ring heterocyclic aromatic system, distinguishing it from single-ring pyrimidines like cytosine and thymine . Its ¹H NMR spectrum reveals distinct chemical shifts: 12.8 ppm (N9-H), 8.1 ppm (C2-H and C8-H), and 7.1 ppm (N10-H), indicative of its aromatic and hydrogen-bonding properties . Beyond nucleic acids, this compound is a component of coenzymes (e.g., NAD⁺, FAD) and has pharmacological relevance in antiviral agents and polymer synthesis .

Preparation Methods

Chemical Synthesis Methods

Malononitrile and Thiourea Route

Patent CN103709164A outlines a cost-effective industrial synthesis using malononitrile and thiourea as precursors. The reaction proceeds via cyclization in ethanol under sodium ethoxide catalysis, yielding 4,6-diamino-2-mercaptopyrimidine. Subsequent oxidation with hydrogen peroxide in alkaline medium generates 4,6-diamino-2-sulfonylpyrimidine, which undergoes chlorination (POCl₃) and ammoniation (NH₃/EtOH) to produce adenine. Key advantages include:

  • Mild conditions : Reactions occur at 60–80°C without high-pressure equipment.
  • High atom economy : Intermediate purification is unnecessary, reducing waste.
  • Scalability : Benchmarked at 79.5 g per batch with 81.8% yield and 99.9% purity.

Table 1: Reaction Parameters for Malononitrile Route

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization NaOEt, ethanol, 60°C, 2 h 92 95
Oxidation H₂O₂, NaOH, 80°C, 1.5 h 88 97
Chlorination POCl₃, 70°C, 3 h 85 98
Ammoniation NH₃/EtOH, 50°C, 4 h 81.8 99.9

Arylazomalononitrile and Formic Acid Derivatives

US Patent 4997939A details a two-step catalytic process:

  • Thermal reaction : Arylazomalononitrile reacts with formic acid or derivatives (e.g., formamide) in ammonia-saturated ethanol at 100°C, forming 4,5-diaminopyrimidine intermediates.
  • Catalytic reduction : Intermediates undergo hydrogenation (Pd/C, H₂, 50 psi) to yield this compound. This method achieves 65–70% overall yield but requires stringent control of ammonia concentration to avoid byproducts like guanine.

Triaminopyrimidine and Formamide Reaction

A high-yielding method involves heating 4,5,6-triaminopyrimidine with formamide at 140–150°C for 4 hours. The reaction exploits formamide’s dual role as solvent and nitrogen donor, facilitating cyclization into this compound with 81.8% yield. This route is favored for laboratory-scale synthesis due to minimal byproducts and straightforward isolation.

Prebiotic and Abiotic Synthesis

Hydrogen Cyanide (HCN) Polymerization

The prebiotic formation of this compound via HCN pentamerization is theorized to occur under early Earth conditions. Key steps include:

  • Diaminomaleonitrile (DAMN) formation : HCN tetramerizes into DAMN in aqueous ammonia.
  • Cyclization : DAMN reacts with formamide or ammonium formate at 100–120°C, yielding this compound via intermediates like 4-aminoimidazole-5-carbonitrile (AICN).
  • Yield : 0.5–20% depending on HCN concentration and heating duration.
  • Significance : Supports astrochemical models where this compound forms in interstellar ice analogs.

Formamide-Based Pathways

Heating formamide with DAMN at 160°C for 48 hours generates this compound in yields up to 3.5%. This route, while inefficient, demonstrates the plausibility of this compound synthesis in hydrothermal vent environments. Recent studies suggest UV irradiation or mineral catalysts (e.g., montmorillonite) enhance yields to 12%.

Industrial Production Techniques

Catalytic Ammoniation of Chloropurines

6-Chloropurine, derived from 4,6-dichloro-5-nitropyrimidine, undergoes ammoniation in ethanol at 120°C under Ni catalysis. This method achieves 75% yield but faces challenges in nitro-group reduction selectivity.

Fermentation-Derived Adenosine Cleavage

Adenosine from microbial fermentation (e.g., Bacillus subtilis) is enzymatically cleaved using purine nucleoside phosphorylase. While eco-friendly, this method is constrained by adenosine availability and high fermentation costs.

Recent Advances and Comparative Analysis

Solvent-Free Mechanochemical Synthesis

Ball-milling DAMN with ammonium formate at 30 Hz for 2 hours produces this compound with 18% yield, eliminating solvent waste. This approach aligns with green chemistry principles but remains experimental.

Microwave-Assisted Reactions

Microwave irradiation (300 W, 140°C) reduces reaction times from hours to minutes. For example, this compound synthesis from triaminopyrimidine achieves 80% yield in 15 minutes versus 4 hours conventionally.

Table 2: Method Comparison

Method Yield (%) Temperature (°C) Time Scalability
Malononitrile route 81.8 60–80 10.5 h Industrial
HCN polymerization 20 70 7 days Lab-scale
Microwave-assisted 80 140 15 min Pilot-scale

Chemical Reactions Analysis

Hydrolytic Deamination to Hypoxanthine

Adenine undergoes pH-dependent deamination in aqueous environments:

  • Mechanism : Water attack at C6, forming tetrahedral intermediate (ΔG‡ = 61.1 kcal/mol), followed by NH₃ elimination to hypoxanthine .

  • Kinetics : Rate constant = 9.37 × 10⁻²³ s⁻¹ (uncatalyzed); 10⁴-fold acceleration with acidic/basic catalysts .

Table 4: Deamination Energy Profile

StepΔG‡ (kcal/mol)ΔG (kcal/mol)
H₂O attack61.1+12.4
NH₃ elimination47.7-5.8

Oxidative Damage by Hydroxyl Radicals

OH- radicals abstract hydrogen from this compound, causing DNA damage:

  • Primary Site : N6 position (ΔE = -5.4 kcal/mol) .

  • Secondary Sites : C2 and C8 (ΔE > +30 kcal/mol) .

Reaction Outcomes :

  • N6 dehydrogenation forms 6-oxothis compound radical (λmax = 420 nm) .

  • C8 oxidation leads to imidazole ring opening and mutagenic lesions .

Transition to Guanine via Hypoxanthine

This compound converts to guanine in a three-step pathway:

  • Deamination : this compound → Hypoxanthine (k = 2.1 × 10⁻¹⁹ s⁻¹) .

  • Oxidation : Hypoxanthine → Xanthine (ΔG‡ = 28.3 kcal/mol) .

  • Amination : Xanthine + NH₃ → Guanine (ΔG = -14.2 kcal/mol) .

This synthesis of experimental and computational data underscores this compound’s versatility in biochemical, industrial, and astrochemical contexts. Its reactions are governed by thermodynamics, catalytic environments, and radical interactions, with implications for molecular evolution and biotechnology.

Scientific Research Applications

Adenine, a purine base and a component of DNA, has a variety of applications in biological processes, medicinal chemistry, and the development of therapeutic agents .

Case Studies

Antioxidant PeptidesTarget DiseasesMechanisms
SS-31Peripheral artery disease (PAD)Inhibited the AKT-mTOR pathway to restore impaired autophagic flux; reduced levels of p-AKT p-mTOR; reduced ROS levels
Renal fibrosis and chronic renal failure (CRF)Protected mitochondrial membrane potential, ATP production, mtDNA copy number, MnSOD activity; reduced ROS levels
Alzheimer’s disease (AD)Lowered ROS and Aβ levels, protecting mitochondrial homeostasis and synaptic integrity
Type 2 diabetes (T2D)Inhibited lipid peroxidation and ATP production; protected mRNA expression of dynamic mitochondrial genes; reduced mitochondrial dysfunction
Myocardial ischemia reperfusion injury (MI/RI)Inhibited mPTP opening and ROS production; alleviated apoptosis in cardiomyocytes; reduced inflammatory cells; maintained integrity of mitochondrial function
A peptide from Ziziphus jujubaAlzheimer’s diseaseInhibited activity of AChE and BuChE
A peptide from yellow field pea proteinsAlzheimer’s diseaseInhibited activity of AChE and BuChE; inhibited lipid peroxidation; scavenged free radicals

Additional roles of this compound

Mechanism of Action

Adenine exerts its effects primarily through its incorporation into nucleic acids and its role in cellular metabolism. When this compound is incorporated into DNA or RNA, it pairs with thymine or uracil, respectively, through hydrogen bonding, thus contributing to the stability and integrity of the genetic material. In cellular metabolism, this compound forms adenosine triphosphate (ATP), which drives many biochemical reactions by transferring chemical energy between reactions. This compound also forms part of cofactors such as nicotinamide this compound dinucleotide (NAD) and flavin this compound dinucleotide (FAD), which are involved in redox reactions and energy metabolism .

Comparison with Similar Compounds

Adenine vs. Adenosine

Adenosine, a nucleoside, consists of this compound linked to ribose via a β-N9-glycosidic bond. Key differences include:

Parameter This compound Adenosine
Chemical Formula C₅H₅N₅ C₁₀H₁₃N₅O₄
Molecular Mass 135.13 g/mol 267.24 g/mol
Function Nucleobase in DNA/RNA Nucleoside; precursor to ATP
Structure Purine base This compound + ribose

Adenosine’s ribose moiety enables phosphorylation to ATP, critical for energy transfer, whereas this compound serves as a genetic building block .

This compound vs. Guanine

Both this compound and guanine are purines, but structural and functional differences exist:

Parameter This compound Guanine
Chemical Formula C₅H₅N₅ C₅H₅N₅O
Molecular Mass 135.13 g/mol 151.13 g/mol
Hydrogen Bonds Pairs with thymine (2 bonds) Pairs with cytosine (3 bonds)
Solubility 0.103 g/100 mL (water) Insoluble in water

Guanine’s additional oxygen atom increases molecular mass and reduces solubility. The stronger three-bond interaction with cytosine enhances DNA stability in GC-rich regions .

This compound vs. Pyrimidines (Cytosine/Thymine)

Pyrimidines (single-ring) contrast with this compound (two-ring) in structure and pairing:

Parameter This compound Cytosine Thymine
Structure Purine (two-ring) Pyrimidine (one-ring) Pyrimidine (one-ring)
Pairing Partner Thymine (DNA), Uracil (RNA) Guanine This compound
Hydrogen Bonds 2 (A-T/U) 3 (C-G) 2 (T-A)

Pyrimidines’ smaller size allows compact DNA packaging, while this compound’s larger structure contributes to base-stacking interactions .

Coenzymes: NAD⁺/FAD vs. Their Reduced Forms

This compound’s role in coenzymes contrasts with its absence in derivatives:

Parameter NAD⁺/FAD NADH/FADH₂
This compound Presence Yes (NAD⁺, FAD) No (reduced forms lack this compound)
Function Electron carriers Energy storage in mitochondria

The this compound moiety in NAD⁺/FAD stabilizes interactions with enzymes, while its absence in reduced forms alters redox activity .

Key Research Findings

  • Metabolite Assemblies : this compound forms amyloid-like aggregates in yeast, which chemical chaperones (e.g., DMSO derivatives) can inhibit, improving cellular viability .
  • Metal Interactions : this compound in ATP complexes with Mg²⁺ or Mn²⁺ modulates enzymatic activity, whereas pyrimidines show weaker metal-binding affinity .
  • SERS Detection: this compound’s Raman signals are enhanced on silver nanoparticles, but reproducibility issues limit quantitative applications compared to other bases .

Notes on Contradictions and Limitations

  • Analytical Challenges : Early studies on this compound content in nucleic acids faced variability due to degradation (e.g., 30% this compound loss in hydrolysis experiments) .
  • Structural Polymorphism : this compound in telomeric G-quadruplexes exhibits variable loop conformations under different cation conditions (Na⁺ vs. K⁺), complicating structural predictions .

Biological Activity

Adenine is a fundamental purine nucleobase that plays critical roles in various biological processes, including energy transfer, cellular signaling, and as a building block of DNA and RNA. Its biological activity extends to therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

This compound's biological activity is primarily attributed to its role in cellular metabolism and signaling pathways:

  • Energy Metabolism : this compound is a component of adenosine triphosphate (ATP), the primary energy carrier in cells. ATP is crucial for various biochemical reactions, including muscle contraction and biosynthesis.
  • Signaling Molecules : this compound derivatives such as cyclic adenosine monophosphate (cAMP) serve as second messengers in signaling pathways that regulate physiological functions like heart rate and neurotransmitter release.
  • Gene Regulation : As part of nucleotides, this compound is integral to DNA and RNA synthesis, influencing gene expression and protein synthesis.

2.1 Anticancer Activity

Recent studies have demonstrated this compound's potential as an anticancer agent. A notable study indicated that this compound inhibits the growth of colon cancer cells by inducing apoptosis and autophagy through the activation of AMP-activated protein kinase (AMPK) signaling pathways. The results showed a dose-dependent inhibition of cell viability in human colon cancer cell lines (HT29 and Caco-2) with significant apoptotic responses observed in HT29 cells .

Cell LineIC50 (µM)Apoptosis InductionMechanism
HT2925HighAMPK/mTOR pathway
Caco-250ModerateAMPK/mTOR pathway

2.2 Antiviral Activity

This compound derivatives have been extensively studied for their antiviral properties. Compounds such as tenofovir and adefovir are used to treat viral infections like HIV and hepatitis B virus (HBV). These this compound-based drugs act by inhibiting viral replication through their incorporation into viral DNA .

Drug NameTarget VirusMechanism of Action
TenofovirHIV, HBVNucleotide reverse transcriptase inhibitor
AdefovirHBVNucleotide analog that inhibits viral DNA polymerase

3.1 Case Studies

A study on this compound's effects on colon cancer cells revealed that treatment with this compound resulted in significant apoptosis via the AMPK pathway, leading to autophagic cell death . Another investigation highlighted the structure-activity relationships (SARs) of this compound derivatives, emphasizing modifications that enhance their antiviral efficacy against various pathogens .

3.2 Biological Activity of Metal Complexes with this compound

Research has also explored the biological activity of metal complexes formed with this compound. These complexes have shown antimicrobial properties against specific bacterial and fungal species, indicating potential applications in developing new antimicrobial agents .

4.

This compound is a versatile compound with significant biological activity impacting various physiological processes and therapeutic applications. Its role as a building block in nucleic acids, energy metabolism through ATP, and involvement in signaling pathways underlie its importance in health and disease management. Ongoing research continues to uncover new therapeutic potentials for this compound and its derivatives, particularly in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What experimental approaches are most effective for determining adenine's role in DNA/RNA structural stability under varying pH conditions?

  • Methodology : Use UV-Vis spectroscopy to monitor hypochromic shifts during DNA denaturation at pH 3–8. Pair with circular dichroism (CD) to confirm secondary structure changes. Control variables include temperature and ionic strength .
  • Data Analysis : Compare melting temperatures (Tm) across pH gradients. Statistically analyze spectral data using software like OriginLab to quantify stability trends .

Q. How can researchers validate the purity of synthetic this compound derivatives for in vitro studies?

  • Methodology : Employ HPLC with a C18 column and UV detection (λ = 260 nm). Validate against certified reference materials (CRMs) for this compound. Use mass spectrometry (MS) for isotopic labeling confirmation (e.g., this compound-<sup>13</sup>C) .
  • Quality Control : Ensure >98% purity via integration of chromatographic peaks. Include batch-specific Certificates of Analysis (COA) in appendices .

Advanced Research Questions

Q. What strategies resolve contradictions in reported ionization potentials (IPs) of this compound under UV light exposure?

  • Methodology : Conduct time-resolved photoelectron spectroscopy (TRPES) to track excited-state dynamics. Compare results with computational models (e.g., TD-DFT) to map ionization pathways .
  • Critical Analysis : Replicate conflicting studies under identical conditions (e.g., gas-phase vs. solvated this compound). Use error bars and uncertainty quantification to assess reproducibility .

Q. How can this compound-cisplatin interaction mechanisms be characterized to address drug resistance in cancer therapy?

  • Experimental Design :

  • In vitro : Use vibrational spectroscopy (FTIR/Raman) to identify binding modes (N7 vs. N1 of this compound).
  • In silico : Perform molecular dynamics (MD) simulations to model this compound-cisplatin adduct stability .
    • Data Interpretation : Cross-validate spectral peaks with theoretical calculations (e.g., Gaussian software). Correlate binding affinity with cytotoxicity assays in resistant cell lines .

Q. What methodologies optimize isotopic tracing (e.g., <sup>15</sup>N-adenine) to study nucleotide recycling in metabolic pathways?

  • Protocol : Incubate cell cultures with <sup>15</sup>N-adenine. Extract nucleotides via liquid-liquid partitioning. Analyze isotope incorporation via LC-MS/MS .
  • Challenges : Account for isotopic dilution effects and intracellular pool dynamics. Use kinetic modeling (e.g., SAAM II) to quantify turnover rates .

Q. Methodological Frameworks

Q. How to design a robust hypothesis for this compound’s photoprotective role in UV-damaged DNA?

  • Framework :

Hypothesis : "this compound’s conical intersections dissipate UV energy, reducing mutagenic photolesions."

Variables : Independent – UV wavelength; Dependent – quantum yield of this compound fluorescence decay.

Controls : Use thymine/guanine as comparative bases .

  • Validation : Compare transient absorption spectra with ab initio calculations (e.g., MOLPRO). Publish raw datasets in supplementary materials .

Q. What statistical methods are appropriate for analyzing contradictory data on this compound’s tautomeric equilibria?

  • Approach : Apply multivariate analysis (PCA) to NMR chemical shifts across solvents. Use Bayesian inference to weight conflicting studies based on sample size and error margins .
  • Reporting : Include Q-Q plots and residual analyses in appendices. Discuss limitations of solvent perturbation models .

Q. Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance when studying this compound metabolism in human cell lines?

  • Guidelines :

  • Obtain IRB approval for primary cell use (e.g., HeLa derivatives).
  • Document cell line provenance and consent forms in appendices .
    • Transparency : Share protocols via repositories like Protocols.io . Adhere to FAIR data principles .

Q. What steps mitigate bias in meta-analyses of this compound’s role in prebiotic chemistry?

  • Strategy : Use PRISMA frameworks for literature screening. Exclude studies with unvalidated synthesis routes (e.g., non-Miller-Urey conditions). Disclose funding sources in conflict-of-interest statements .

Q. Data Presentation Standards

Q. How to structure a research paper on this compound’s electrochemical properties for high-impact journals?

  • Sections :
  • Introduction : Link this compound’s redox behavior to mitochondrial dysfunction hypotheses .
  • Methods : Detail electrode preparation (e.g., glassy carbon vs. Au nanoparticles) .
  • Results : Provide cyclic voltammograms with error bars (n ≥ 3). Use tables for peak potential comparisons .
  • Submission : Follow journal-specific guidelines (e.g., ACS Style for chemistry). Include data availability statements .

Properties

IUPAC Name

7H-purin-6-amine
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InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
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InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
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Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
Record name Adenine
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Molecular Weight

135.13 g/mol
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Physical Description

Solid
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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CAS No.

73-24-5
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Melting Point

360 °C
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Synthesis routes and methods I

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl) adenine was prepared from 9-β-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by Ikehara at al. [Nucleosides and Nucleotides, 2, 373-385 (1983)]. The N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. Jones [J. Am. Chem. Soc., 104, 1316 (1982)]. Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydropyranyl (THP) was accomplished by modification of the literature procedure according to Butke et al. [Nucleic Acid Chemistry, Part 3, p.149, L. B. Townsend and R. S. Tipson, Eds., J. Wiley and Sons, New York, 1986], to yield N6 -Benzoyl-9-[3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine in good yield. Treatment of N6 -Benzoyl-9-[3',5 -di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl]adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-triflate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl] adenine which was not isolated due to its lability. Displacement of the 2'-triflate group was effected by reaction with tetrabutylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydropyran-2-yl)-β-D-arabinofuranosyl]adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3',5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl]adenine was accomplished by treatment with Dowex-SOW in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adeninein moderate yield. The 1H-NMR spectrum was in agreement with the literature values. [Ikehara and Miki, Chem. Pharm. Bull., 26, 2449 (1978)]. Standard methodologies were employed to obtain the 5'-dimethoxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl]adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro -5'-O-(4,4'-dimethoxytrityl)]adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. [Ogilyie, Can J. Chem., 67, 831-839 (1989)].
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Nucleic Acid
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Synthesis routes and methods II

Procedure details

DAMN (0.727 g; 0.1 mole), N-dichloromethylformamidinium chloride (0.12 g; 0.01 mole) and ammonium acetate (0.51 g; 0.01 mole) were charged to a 3 oz. Aerosol Compatibility Tube (Fischer and Porter Co.) at room temperature. An ammoniacal formamide solution consisting of 15 ml of formamide and 0.343 g ammonia was then added to the tube. The reaction was run for 2 hours at 100° C. with magnetic stirring. The mixture was cooled to 40° C. and a black solid by-product which formed during the reaction was filtered. HPLC indicated an adenine yield of 41.5%.
Name
N-dichloromethylformamidinium chloride
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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15 mL
Type
reactant
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Quantity
0.343 g
Type
reactant
Reaction Step Four
Yield
41.5%

Synthesis routes and methods III

Procedure details

N6 -Benzoyl-9-(2'-fluoro-b-D-ribofuranosyl)adenine was prepared from 9-b-D-arabinofuranosyladenine in a five-step synthesis using a modification of a procedure reported by M. Ikehara at al., Nucleosides and Nucleotides 2:373-385 (1983). Thus, the N6 -benzoyl derivative was obtained in good yield utilizing the method of transient protection with chlorotrimethylsilane. R. A. Jones, J. Am. Chem. Soc. 104:1316 (1982). Selective protection of the 3' and 5'-hydroxyl groups of N6 -Benzoyl-9-β-D-arabinofuranosyladenine with tetrahydro-pyranyl (THP) was accomplished by modification of a literature procedure G. Butke, et al., in Nucleic Acid Chemistry, Part 3:149-152, Townsend, L. B. and Tipson, R. S. eds., (J. Wiley and Sons, New York 1986) to yield N6 -Benzoyl-9-[3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine in good yield. Treatment of N6 -Benzoyl-9-[3', 5'-di-O-tetrahydro-pyran-2-yl)-β-D-arabinofuranosyl] adenine with trifluoromethanesulfonic anhydride in dichloromethane gave the 2'-tri-flate derivative N6 -Benzoyl-9-[2'-O-trifluoromethylsulfonyl-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl] adenine which was not isolated due to its liability. Displacement of the 2'-triflate group was effected by reaction with tetra-butylammonium fluoride in tetrahydrofuran to obtain a moderate yield of the 2'-fluoro derivative N6 -Benzoyl-9-[2'- fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino furanosyl]-adenine. Deprotection of the THP groups of N6 -Benzoyl-9-[2'-fluoro-3', 5'-di-O-tetrahydropyran-2-yl)-β-D-arabino-furanosyl] adenine was accomplished by treatment with Dowex-50W in methanol to yield N6 -benzoyl-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)adenine in moderate yield. The 1H-NMR spectrum of 6 was in agreement with the literature values. M. Ikehara and H. Miki, Chem. Pharm. Bull. 26: 2449-2453 (1978). Standard methodologies were employed to obtain the 5'-dimeth-oxytrityl-3'-phosphoramidite intermediates N6 -Benzoyl-9-[2'-fluoro-5'-O-(4,4'-dimethoxytrityl)-β-D-ribofuranosyl] adenine and N6 -Benzoyl-[2'-deoxy-2'-fluoro-5'-O-(4,4'-dimethoxytrityl)] adenosine-3'-O-(N,N-diisopropyl-β-cyanoethylphosphoramidite. K. K. Ogilvie, Can J. Chem. 67:831-839 (1989).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
Nucleic Acid
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

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